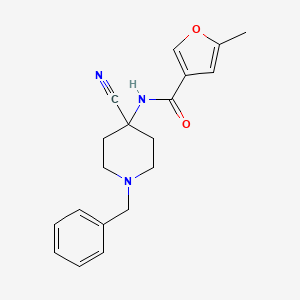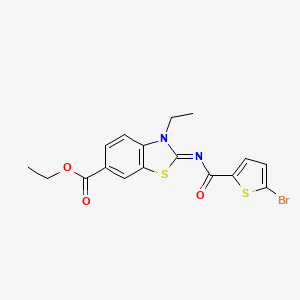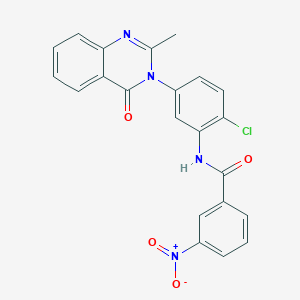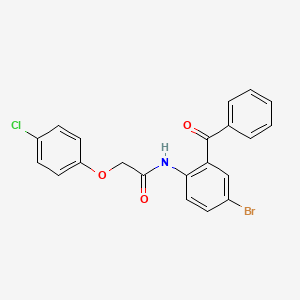
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide, also known as BCF, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of piperidine compounds and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In
Mécanisme D'action
The exact mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is not fully understood. However, it is believed that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been shown to enhance the activity of GABAergic neurotransmission, which is associated with its anticonvulsant and anxiolytic effects. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to interact with the opioid system, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with inflammation. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage. In animal models, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been shown to reduce pain sensitivity and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is complex and requires several steps, which can make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. One area of interest is the development of new derivatives of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide and its potential therapeutic applications. Finally, studies investigating the safety and toxicity of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide are needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with benzyl cyanide in the presence of potassium carbonate to form N-(1-benzyl-4-cyanopiperidin-4-yl)acetamide. This intermediate is then reacted with furfurylamine in the presence of acetic acid to produce N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. The yield of this process is reported to be around 45%.
Applications De Recherche Scientifique
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to have a positive effect on learning and memory in animal models. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-11-17(13-24-15)18(23)21-19(14-20)7-9-22(10-8-19)12-16-5-3-2-4-6-16/h2-6,11,13H,7-10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORVCHHYSTSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-tert-butyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2789736.png)
![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2789737.png)
![2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2789740.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)


![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2789751.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)
![[4-(Hydroxymethyl)cuban-1-yl]methanol](/img/structure/B2789756.png)